
C14H28N2O4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C14H28N2O4S2 di-boc-cystamine . It is a white solid widely used in organic synthesis, particularly for protecting thiol groups. This compound plays a crucial role in the preparation of peptide and protein conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-boc-cystamine can be synthesized through various methods. One common approach involves the reaction of cystamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields di-boc-cystamine with high purity .
Industrial Production Methods: Industrial production of di-boc-cystamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction of di-boc-cystamine can break disulfide bonds, yielding free thiol groups.
Substitution: It can participate in substitution reactions where the Boc protecting groups are removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Removal of Boc groups yields cystamine.
Applications De Recherche Scientifique
Di-boc-cystamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly for protecting thiol groups during chemical reactions.
Biology: Di-boc-cystamine is employed in the study of redox biology and disulfide bond formation.
Industry: Di-boc-cystamine is used in the production of various biochemical reagents and intermediates
Mécanisme D'action
The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .
Comparaison Avec Des Composés Similaires
Cystamine: Similar to di-boc-cystamine but lacks the Boc protecting groups.
Di-tert-butyl dicarbonate (Boc2O): Used in the synthesis of di-boc-cystamine.
Dithiothreitol (DTT): A reducing agent that can break disulfide bonds.
Uniqueness: Di-boc-cystamine is unique due to its dual functionality of protecting thiol groups and being easily removable under acidic conditions. This makes it highly valuable in peptide and protein synthesis, where selective protection and deprotection of functional groups are essential .
Propriétés
Formule moléculaire |
C14H28N2O4S2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |
Clé InChI |
GDQAOWSFAQASER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

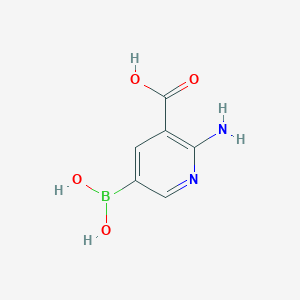
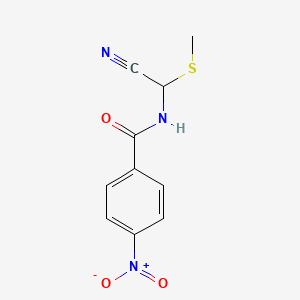
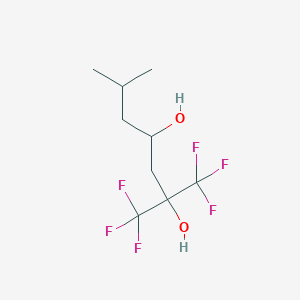
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
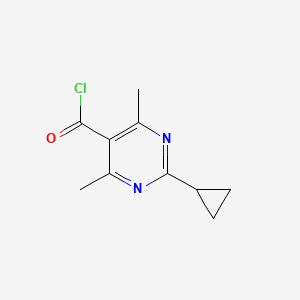
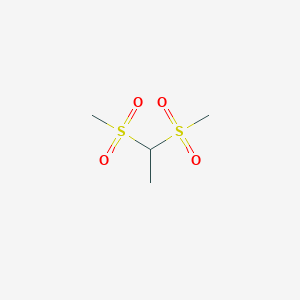
![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

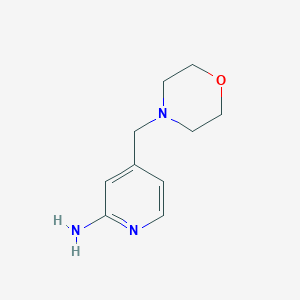
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
